molecular formula C9H12BFO3 B14029485 (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid

(4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid

Cat. No.: B14029485
M. Wt: 198.00 g/mol
InChI Key: GCAUVZCYUUKBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid: is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is particularly valuable in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action for (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (4-Ethoxy-3-fluoro-2-methylphenyl)boronic acid is unique due to the presence of both ethoxy and fluoro substituents, which can influence its reactivity and the properties of the final products in coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where specific electronic and steric effects are desired .

Properties

Molecular Formula

C9H12BFO3

Molecular Weight

198.00 g/mol

IUPAC Name

(4-ethoxy-3-fluoro-2-methylphenyl)boronic acid

InChI

InChI=1S/C9H12BFO3/c1-3-14-8-5-4-7(10(12)13)6(2)9(8)11/h4-5,12-13H,3H2,1-2H3

InChI Key

GCAUVZCYUUKBRZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.